molecular formula C17H17Cl2NO3 B2805224 N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide CAS No. 685846-92-8

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide

Cat. No.: B2805224
CAS No.: 685846-92-8
M. Wt: 354.23
InChI Key: PEBARHKQIMGLQR-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide typically involves a multi-step process. One common method includes the reaction of 3,5-dichloroaniline with 4-(2-methoxyphenoxy)butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4-(2-hydroxyphenoxy)butanamide
  • N-(3,5-dichlorophenyl)-4-(2-ethoxyphenoxy)butanamide
  • N-(3,5-dichlorophenyl)-4-(2-methylphenoxy)butanamide

Uniqueness

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to its analogs, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-22-15-5-2-3-6-16(15)23-8-4-7-17(21)20-14-10-12(18)9-13(19)11-14/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBARHKQIMGLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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